molecular formula C14H13NO2 B2981759 (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide CAS No. 463322-07-8

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide

Cat. No.: B2981759
CAS No.: 463322-07-8
M. Wt: 227.263
InChI Key: OJPDPZNNYNDPSO-MDZDMXLPSA-N
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Description

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide is an organic compound that belongs to the class of amides It features a furan ring substituted with a methyl group at the 5-position and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with aniline in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions . The reaction is carried out in a suitable solvent like dichloromethane at room temperature, followed by purification through crystallization or chromatography to obtain the desired product in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding saturated amide.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide: Features a furan ring and a phenylprop-2-enamide moiety.

    (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamine: Similar structure but with an amine group instead of an amide.

    (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enone: Contains a ketone group instead of an amide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its furan ring contributes to its aromaticity and potential for various chemical transformations, while the amide moiety enhances its stability and potential interactions with biological targets.

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-7-8-13(17-11)9-10-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPDPZNNYNDPSO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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